2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanamide
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Overview
Description
2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a piperazine ring with two keto groups at positions 3 and 5, and a phenylpropanamide moiety attached to the nitrogen atom of the piperazine ring. Its structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Preparation Methods
The synthesis of 2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanamide typically involves the reaction of a diamine with formaldehyde and an alkaline metal cyanide under acidic conditions to form a tetranitrile intermediate. This intermediate is then hydrated to yield an acidic addition salt of a tetraamide, which undergoes cyclization to form the desired compound . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential antitumor and antimetastatic properties. It has shown promise in inhibiting the growth and spread of cancer cells in various studies . Additionally, it is used in the development of new pharmaceuticals and as a tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and interfering with cellular processes such as DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanamide can be compared with other similar compounds such as 1,2-bis(3,5-dioxopiperazin-1-yl)ethane and dexrazoxane. These compounds share structural similarities but differ in their specific chemical properties and biological activities. For example, dexrazoxane is known for its cardioprotective effects in cancer patients undergoing chemotherapy, while this compound is primarily studied for its antitumor properties .
Properties
IUPAC Name |
2-(3,5-dioxopiperazin-1-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c14-13(19)10(6-9-4-2-1-3-5-9)16-7-11(17)15-12(18)8-16/h1-5,10H,6-8H2,(H2,14,19)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZBRVPFCUUUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1C(CC2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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